2-Acetylbenzoesäuremethylester

Übersicht

Beschreibung

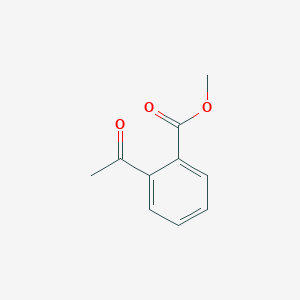

Methyl 2-acetylbenzoate is an organic compound with the molecular formula C10H10O3. It is an ester derived from benzoic acid and is known for its aromatic properties. This compound is used in various chemical and industrial applications due to its unique chemical structure and reactivity.

Wissenschaftliche Forschungsanwendungen

Methyl 2-acetylbenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the manufacture of fragrances, flavors, and other aromatic compounds.

Wirkmechanismus

Mode of Action

As an ester, it may undergo hydrolysis in the body, breaking down into its constituent parts . This process could potentially lead to various biochemical reactions.

Biochemical Pathways

For instance, they can be hydrolyzed to carboxylic acids under acidic or basic conditions .

Pharmacokinetics

As an ester, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The hydrolysis of esters like methyl 2-acetylbenzoate can result in the production of carboxylic acids and alcohols, which may have various effects on cellular processes .

Action Environment

The action, efficacy, and stability of Methyl 2-acetylbenzoate can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a dry room at normal temperature . Its efficacy and action could also be influenced by the pH of the environment, as esters like Methyl 2-acetylbenzoate can undergo hydrolysis under both acidic and basic conditions .

Biochemische Analyse

Biochemical Properties

Methyl 2-acetylbenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes, including esterases and acetyltransferases, which catalyze the hydrolysis and acetylation reactions, respectively. These interactions are crucial for the compound’s function in metabolic pathways. For instance, esterases hydrolyze Methyl 2-acetylbenzoate to produce 2-acetylbenzoic acid and methanol, while acetyltransferases facilitate the transfer of acetyl groups to other biomolecules, influencing various biochemical processes .

Cellular Effects

Methyl 2-acetylbenzoate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Methyl 2-acetylbenzoate has been shown to impact the acetylation of histones and non-histone proteins, thereby affecting gene expression and chromatin structure . Additionally, it can alter cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of Methyl 2-acetylbenzoate involves its interaction with specific biomolecules, leading to various biochemical effects. At the molecular level, Methyl 2-acetylbenzoate binds to enzymes such as esterases and acetyltransferases, modulating their activity. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction . Furthermore, Methyl 2-acetylbenzoate can influence gene expression by altering the acetylation status of histones, thereby affecting chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-acetylbenzoate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that Methyl 2-acetylbenzoate can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of Methyl 2-acetylbenzoate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression without causing toxicity . At high doses, Methyl 2-acetylbenzoate can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid potential adverse outcomes.

Metabolic Pathways

Methyl 2-acetylbenzoate is involved in several metabolic pathways, including the ester hydrolysis pathway and the acetylation pathway. In the ester hydrolysis pathway, esterases hydrolyze Methyl 2-acetylbenzoate to produce 2-acetylbenzoic acid and methanol . In the acetylation pathway, acetyltransferases transfer acetyl groups from Methyl 2-acetylbenzoate to other biomolecules, influencing various metabolic processes . These metabolic pathways are essential for the compound’s biochemical activity and its effects on cellular function.

Transport and Distribution

Methyl 2-acetylbenzoate is transported and distributed within cells and tissues through various mechanisms. It can diffuse passively across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, specific transporters and binding proteins may facilitate its transport and distribution within cells and tissues . The localization and accumulation of Methyl 2-acetylbenzoate within specific cellular compartments can influence its biochemical activity and effects on cellular function.

Subcellular Localization

The subcellular localization of Methyl 2-acetylbenzoate is an important factor in its biochemical activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and other biomolecules . Additionally, Methyl 2-acetylbenzoate can be targeted to specific cellular compartments, such as the nucleus, where it can influence gene expression by modulating histone acetylation . The subcellular localization of Methyl 2-acetylbenzoate is determined by various factors, including targeting signals and post-translational modifications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2-acetylbenzoate can be synthesized through the esterification of 2-acetylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of methyl 2-acetylbenzoate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as distillation or recrystallization to obtain the desired purity.

Types of Reactions:

Oxidation: Methyl 2-acetylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield alcohols or aldehydes, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Acid or base catalysts are typically employed to facilitate substitution reactions.

Major Products Formed:

Oxidation: 2-acetylbenzoic acid

Reduction: 2-acetylbenzyl alcohol or 2-acetylbenzaldehyde

Substitution: Various substituted benzoates depending on the nucleophile used

Vergleich Mit ähnlichen Verbindungen

Methyl benzoate: Another ester of benzoic acid, used in similar applications but with different reactivity and properties.

Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group, leading to different physical and chemical properties.

Uniqueness: Methyl 2-acetylbenzoate is unique due to the presence of the acetyl group, which imparts distinct reactivity and properties compared to other benzoate esters. This makes it particularly useful in specific synthetic and industrial applications where such reactivity is desired.

Biologische Aktivität

Methyl 2-acetylbenzoate, also known as methyl anthranilate, is an aromatic compound with significant biological activities that have garnered interest in various fields, including pharmacology and environmental science. This article explores its biological activity through detailed research findings, case studies, and data tables.

Methyl 2-acetylbenzoate is synthesized from 2-acetylbenzoic acid and dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically yields a high purity product that can be utilized in further synthetic applications. Its structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis .

Anticancer Activity

One of the most notable biological activities of methyl 2-acetylbenzoate is its anticancer potential. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of methyl 2-acetylbenzoate compared to other compounds against Bel-7402 (human liver cancer) and HT-1080 (human fibrosarcoma) cell lines:

| Compound | IC50 (μM) - Bel-7402 | IC50 (μM) - HT-1080 |

|---|---|---|

| Methyl 2-acetylbenzoate | 32.4 | 25.4 |

| Cisplatin | 73.3 | 63.3 |

| Compound 12 | 30.1 | 25.8 |

| Compound 13 | 244.0 | 169.9 |

These results indicate that methyl 2-acetylbenzoate has a lower IC50 compared to cisplatin, suggesting a strong potential for development as an anticancer agent .

Enzymatic Hydrolysis and Microbial Activity

Research has also highlighted the microbial degradation of methyl esters, including methyl 2-acetylbenzoate, by certain bacterial strains such as Burkholderia cepacia. This strain can utilize methyl benzoate as its sole carbon source, demonstrating the compound's biodegradability and potential environmental applications. The enzymatic activity of B. cepacia on various methyl esters is summarized below:

| Methyl Ester | Concentration (mM) | Activity (U/mg protein) |

|---|---|---|

| Methyl benzoate | 0.72 | 0.12 |

| Methyl 4-chlorobenzoate | 0.44 | 0.20 |

| Methyl thiophene-2-carboxylate | 0.73 | 0.05 |

| Methyl 3-(N,N-diethylsulfamoyl)thiophene-2-carboxylate | 0.14 | 0.005 |

This data illustrates the capacity of B. cepacia to hydrolyze various methyl esters effectively, indicating the ecological importance of methyl esters in microbial metabolism .

Pharmacological Studies

In addition to its anticancer properties, methyl 2-acetylbenzoate has been investigated for its pharmacological effects beyond cancer treatment. Studies have shown that it can act as an intermediate in the synthesis of heterocyclic compounds, which are crucial in drug discovery . Its reactivity allows for the introduction of different functional groups, enhancing its utility in designing new therapeutic agents.

Case Studies

Several case studies have been conducted to evaluate the biological activity of methyl 2-acetylbenzoate:

- Anticancer Efficacy : A study evaluated the effect of methyl 2-acetylbenzoate on liver and fibrosarcoma cancer cell lines, demonstrating significant cytotoxicity and potential for further development.

- Microbial Degradation : Research on Burkholderia cepacia showed that this bacterium could effectively degrade methyl benzoate and other related compounds, highlighting its role in bioremediation efforts.

- Pharmacological Applications : Investigations into its use as a precursor for pharmaceuticals have shown promise in developing new drugs with enhanced efficacy against various diseases.

Eigenschaften

IUPAC Name |

methyl 2-acetylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)8-5-3-4-6-9(8)10(12)13-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOAYTOVTNNRKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324435 | |

| Record name | Methyl 2-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-79-8 | |

| Record name | 1077-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Methyl 2-acetylbenzoate contribute to the formation of isobenzofuranones?

A1: Methyl 2-acetylbenzoate serves as a crucial starting material in the synthesis of 3,3-disubstituted isobenzofuranones. The research paper describes a "tandem addition/cyclization reaction" where Methyl 2-acetylbenzoate reacts with dimethyl malonate in the presence of a base []. This reaction leads to the formation of a new ring structure, characteristic of isobenzofuranones. Essentially, the methyl 2-acetylbenzoate provides the core carbon framework upon which the isobenzofuranone ring is built.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.